molecular formula C9H15N3O3 B7866737 1-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol

1-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol

Cat. No.: B7866737
M. Wt: 213.23 g/mol
InChI Key: YGIPIARFNXHZEM-UHFFFAOYSA-N
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Description

1-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a nitro group at the 4-position and two methyl groups at the 3 and 5 positions on the pyrazole ring, along with a 2-methylpropan-2-ol moiety.

Preparation Methods

The synthesis of 1-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol can be achieved through various synthetic routes. One common method involves the reaction of 3,5-dimethyl-4-nitropyrazole with 2-methylpropan-2-ol under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .

Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

1-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The compound may inhibit specific enzymes or disrupt cellular processes by binding to active sites or altering protein structures .

Comparison with Similar Compounds

1-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol can be compared with other pyrazole derivatives such as:

Properties

IUPAC Name

1-(3,5-dimethyl-4-nitropyrazol-1-yl)-2-methylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O3/c1-6-8(12(14)15)7(2)11(10-6)5-9(3,4)13/h13H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIPIARFNXHZEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(C)(C)O)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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